2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde

Description

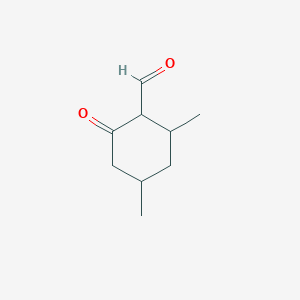

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a ketone group at position 6, a formyl group at position 1, and methyl substituents at positions 2 and 3. This compound belongs to the class of cyclic ketones with aldehyde functionalities, which are pivotal intermediates in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (oxo) and electron-donating (methyl) groups creates a unique electronic environment, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3 |

InChI Key |

SISCTFZCGQLTIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: 2,4-Dimethyl-6-oxocyclohexane-1-carboxylic acid

Reduction: 2,4-Dimethyl-6-hydroxycyclohexane-1-methanol

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

2-Oxocyclohexane-1-carbaldehyde (CAS 1193-63-1)

- Structure : Cyclohexane ring with a ketone at position 2 and an aldehyde at position 1.

- Key Differences : Lacks methyl groups at positions 2 and 4.

- Impact : The absence of methyl substituents reduces steric hindrance, enhancing its reactivity in nucleophilic additions (e.g., aldol condensations). However, the reduced steric protection may lower stability compared to the target compound .

Ethyl 4-(2,4-Dichlorophenyl)-6-(6-Methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Cyclohexene ring with a ketone (position 2), ester (position 1), and aromatic substituents (dichlorophenyl and methoxynaphthyl).

- Key Differences : Contains unsaturated cyclohexene ring, ester group, and bulky aromatic substituents.

- Impact : The conjugated double bond increases planarity, favoring π-π interactions in crystal packing. The ester group and aromatic moieties enhance lipophilicity, making this compound more suited for materials science applications compared to the aldehyde-focused reactivity of the target molecule .

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde

- Structure: Quinoline backbone with methoxy groups (positions 5 and 8), a ketone (position 2), and an aldehyde (position 6).

- Key Differences: Heteroaromatic quinoline system replaces the cyclohexane ring.

- The aldehyde group in this compound participates in Schiff base formation, similar to the target molecule, but the rigid heterocyclic framework limits conformational flexibility .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde | C₁₀H₁₄O₂ | 166.22 | Aldehyde, ketone, methyl | ~250 (estimated) | Moderate (ethanol, acetone) |

| 2-Oxocyclohexane-1-carbaldehyde | C₇H₁₀O₂ | 126.15 | Aldehyde, ketone | ~220 | High (methanol, DMSO) |

| Ethyl 4-(2,4-Dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₇H₂₄Cl₂O₄ | 507.38 | Ester, ketone, dichlorophenyl | N/A | Low (chloroform, THF) |

Note: Data extrapolated from structural analogs and computational predictions .

Biological Activity

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. Research into this compound has revealed various applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound possesses a unique structure that contributes to its biological properties. The compound's molecular formula is , and it features a cyclohexane ring with two methyl groups and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The aldehyde group is known for its reactivity, allowing the compound to participate in nucleophilic addition reactions with biological molecules, potentially leading to modulation of enzyme activity and receptor interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

- Study on Cell Lines : In vitro tests showed that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell types .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 25 |

| HeLa | 20 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 1: Anticancer Efficacy

In a comparative study involving synthetic derivatives of natural products, this compound was found to be more effective than curcumin in inhibiting cancer stem-like cells. This suggests that modifications to the structure can enhance biological efficacy .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial effects of the compound against clinical isolates. The results indicated that it had a broad spectrum of activity and could serve as a potential lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.